(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(thiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(thiophen-2-yl)methanone is a useful research compound. Its molecular formula is C15H12N2OS2 and its molecular weight is 300.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(thiophen-2-yl)methanone is a member of the bicyclic compound family, characterized by its unique structural features that suggest potential for significant biological activity. This article reviews the current understanding of its biological properties, including pharmacological effects, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound consists of a cyclopenta[b]thieno moiety fused with a pyridine ring and is further substituted with an amino group and a thiophenyl-containing methanone functional group. Its complex structure may influence its interaction with biological systems, enhancing its potential as a therapeutic agent.
Anticancer Activity
A study examining similar thieno-pyridine derivatives reported promising cytotoxic effects against various cancer cell lines. For instance, compounds derived from 6,7-dihydro-5H-cyclohepta[1,2-b]pyridine exhibited significant inhibition of lung cancer (A549) and breast cancer (MCF-7) cells in vitro using the MTT assay. These findings suggest that the structural features common to these compounds may confer similar anticancer properties to this compound .
Neuroprotective Effects
Compounds with similar bicyclic structures have also been noted for their neuroprotective properties. For example, some pyridine derivatives have shown effectiveness in models of neurodegenerative diseases by reducing oxidative stress and inflammation . Investigating the neuroprotective potential of this compound could reveal new therapeutic avenues for conditions like Alzheimer's or Parkinson's disease.
The mechanisms underlying the biological activities of thieno-pyridine derivatives often involve:
- Inhibition of key enzymes : Many compounds target enzymes involved in cancer proliferation or inflammatory pathways.
- Interaction with receptors : Some derivatives act as antagonists or agonists at various G protein-coupled receptors (GPCRs), influencing cellular signaling pathways .
- Induction of apoptosis : Certain structures have been shown to trigger programmed cell death in malignant cells.
Comparative Analysis with Related Compounds
The following table summarizes the biological activities and unique aspects of compounds structurally related to this compound:
Compound Name | Structure Features | Biological Activity | Unique Aspects |
---|---|---|---|
Thieno[3,2-e]pyridine | Bicyclic thieno-pyridine | Antimicrobial, anticancer | Simple structure |
Cyclopropylamine | Cyclopropyl group | Neuroprotective | Basic amine |
Amino-pyridine | Amino substituent on pyridine | Antioxidant | Versatile reactivity |
This table highlights the potential for this compound to exhibit distinct biological interactions due to its specific combination of structural features.
Future Directions and Research Needs
While preliminary findings suggest promising biological activities for this compound, comprehensive pharmacological studies are essential to fully elucidate its mechanisms of action and therapeutic potential. Future research should focus on:
- In vitro and in vivo studies : To assess cytotoxicity against various cancer cell lines and evaluate neuroprotective effects.
- Mechanistic studies : To understand how the compound interacts at a molecular level with specific targets in biological systems.
- Structure–activity relationship (SAR) analysis : To optimize chemical modifications that enhance efficacy and reduce toxicity.
Properties
IUPAC Name |
(6-amino-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraen-5-yl)-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS2/c16-12-9-7-8-3-1-4-10(8)17-15(9)20-14(12)13(18)11-5-2-6-19-11/h2,5-7H,1,3-4,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDGIXOJZDTIPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(N=C2C1)SC(=C3N)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.